

A Comprehensive Technical Guide to 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Cat. No.: B1442899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **2-Bromomethyl-4-methyl-benzoic acid methyl ester** (CAS No. 622847-32-9), a key synthetic intermediate in organic chemistry. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes foundational knowledge, outlines a highly probable synthetic pathway based on established chemical principles, and discusses its potential applications by drawing parallels with closely related structural analogs. The document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing both theoretical grounding and practical insights into the handling and utilization of this versatile building block.

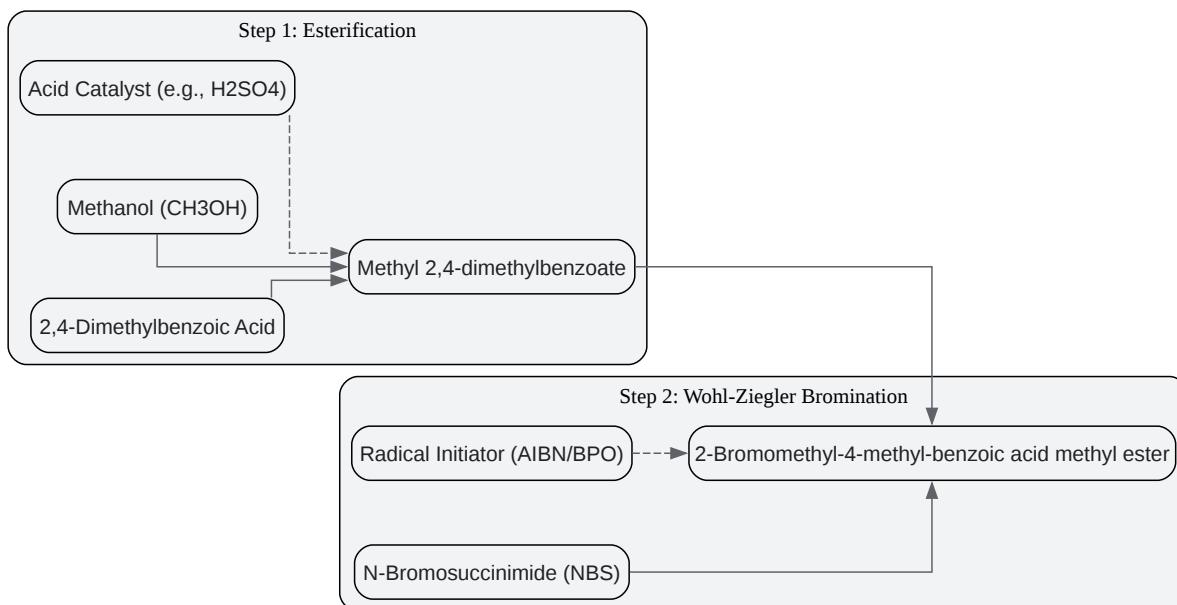
Introduction and Chemical Identity

2-Bromomethyl-4-methyl-benzoic acid methyl ester, with the IUPAC name methyl 2-(bromomethyl)-4-methylbenzoate, is a substituted aromatic carboxylic acid ester. Its structure features a benzene ring substituted with a bromomethyl group, a methyl group, and a methoxycarbonyl group. The strategic placement of the reactive bromomethyl group ortho to the ester and para to the methyl group makes it a valuable intermediate for the synthesis of

more complex molecular architectures. While its direct applications are not widely reported, its structural motifs are present in various biologically active molecules, suggesting its potential as a precursor in drug discovery and development.

Physicochemical Properties

Detailed experimental data for **2-Bromomethyl-4-methyl-benzoic acid methyl ester** is limited. The following table summarizes its known and predicted properties.


Property	Value	Source
CAS Number	622847-32-9	--INVALID-LINK--
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	--INVALID-LINK--
Molecular Weight	243.10 g/mol	--INVALID-LINK--
IUPAC Name	methyl 2-(bromomethyl)-4-methylbenzoate	--INVALID-LINK--
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	Inferred

Synthesis and Mechanism

The most logical and widely employed method for the synthesis of benzylic bromides from methyl-substituted aromatic compounds is the Wohl-Ziegler reaction. This free-radical chain reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions.

The synthesis of **2-Bromomethyl-4-methyl-benzoic acid methyl ester** would proceed in two main stages: esterification of the parent carboxylic acid followed by benzylic bromination.

Synthesis Workflow

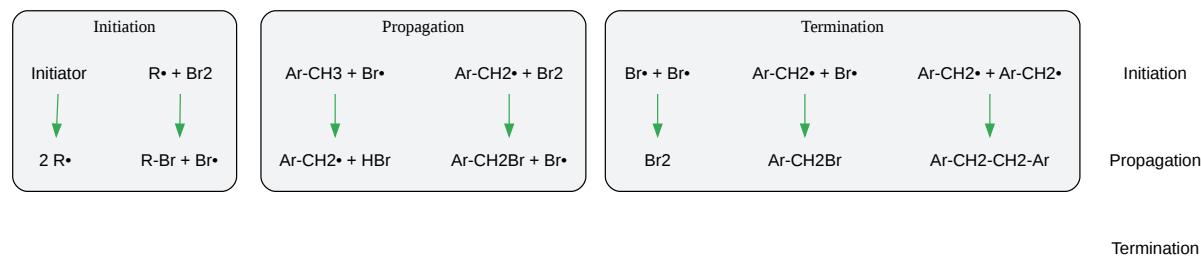
[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Bromomethyl-4-methyl-benzoic acid methyl ester**.

Representative Experimental Protocol

While a specific protocol for **2-Bromomethyl-4-methyl-benzoic acid methyl ester** is not readily available, the following is a representative procedure for the Wohl-Ziegler bromination of a similar substrate, which can be adapted by a skilled chemist.

Step 1: Synthesis of Methyl 2,4-dimethylbenzoate


- To a solution of 2,4-dimethylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,4-dimethylbenzoate.

Step 2: Synthesis of **2-Bromomethyl-4-methyl-benzoic acid methyl ester**

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dimethylbenzoate in a suitable solvent such as carbon tetrachloride (CCl_4) or a more environmentally benign alternative like acetonitrile.
- Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
- Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp.^[1]
- Monitor the reaction by TLC or GC-MS. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the CCl_4 solvent.^[1]
- Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.
- Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain **2-Bromomethyl-4-methyl-benzoic acid methyl ester**.

Reaction Mechanism

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wohl-Ziegler bromination - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Bromomethyl-4-methyl-benzoic acid methyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1442899#what-is-2-bromomethyl-4-methyl-benzoic-acid-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com